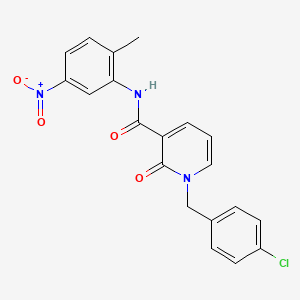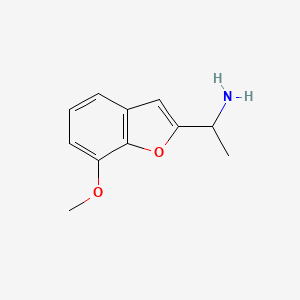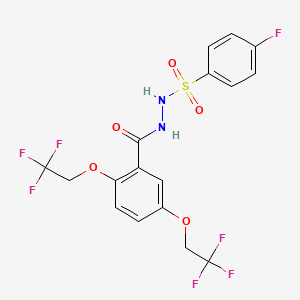![molecular formula C17H18F3N3O3S B2898336 (1R,5S)-3-(1H-pyrazol-1-yl)-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 2320466-94-0](/img/structure/B2898336.png)
(1R,5S)-3-(1H-pyrazol-1-yl)-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,5S)-3-(1H-pyrazol-1-yl)-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C17H18F3N3O3S and its molecular weight is 401.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Inhibitors and Enzyme Activity
Pyrazole structures have been explored for their role as chemical inhibitors, particularly in the context of cytochrome P450 (CYP) enzymes. These enzymes are crucial for the metabolism of a vast array of drugs, and understanding their inhibition can prevent drug-drug interactions. Selective inhibitors for various CYP isoforms have been identified, emphasizing the importance of pyrazole derivatives in assessing enzyme activity and potentially predicting metabolic interactions (Khojasteh et al., 2011).
Heterocyclic Chemistry and Pharmacological Properties
Pyrazoles, as a class, are vital in heterocyclic chemistry, offering a foundation for developing pharmaceutical compounds. Their basic and unsaturated nature due to the presence of double bonds contributes to a wide range of biological activities. This has positioned pyrazoles as core structures in the design of drugs and other organic compounds with significant pharmacological profiles (Bhattacharya et al., 2022).
Antioxidant Activity Analysis
The study of antioxidants, including those derived from pyrazole compounds, remains a critical area of research across food engineering, medicine, and pharmacy. Various assays and methods, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, have been utilized to determine the antioxidant activity of these compounds. This highlights the role of pyrazole derivatives in assessing and understanding the antioxidant potential of various samples (Munteanu & Apetrei, 2021).
Organometallic Chemistry
Pyrazole structures have found applications in organometallic chemistry, particularly in the development of complexes with transition metals. These complexes are studied for their potential in catalysis, materials science, and as models for biological systems. The versatility of pyrazole-based ligands in forming stable metal complexes underlines their importance in synthetic chemistry (Etienne, 1996).
Environmental Pollution Studies
Research into the environmental impact of persistent organic pollutants (POPs) has utilized pyrazole derivatives for analytical purposes. The detection and quantification of POPs in water sources are crucial for assessing ecological and human health risks. Pyrazole-based compounds, due to their chemical properties, can aid in developing sensitive and selective analytical methods for environmental monitoring (Bao et al., 2012).
Propiedades
IUPAC Name |
3-pyrazol-1-yl-8-[2-(trifluoromethoxy)phenyl]sulfonyl-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O3S/c18-17(19,20)26-15-4-1-2-5-16(15)27(24,25)23-12-6-7-13(23)11-14(10-12)22-9-3-8-21-22/h1-5,8-9,12-14H,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFQPEOLDZZNDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC=C3OC(F)(F)F)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]benzo[g][1]benzothiole-2-carboxamide](/img/structure/B2898254.png)
![methyl 6-bromo-4-[4-(dimethylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2898255.png)
![5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone](/img/structure/B2898257.png)



![2-(Benzo[d][1,3]dioxol-5-yl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2898264.png)


![Benzo[d][1,3]dioxol-5-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2898270.png)
![[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2898271.png)

